molecular formula C16H30N2O B4792200 3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide

Cat. No.: B4792200
M. Wt: 266.42 g/mol
InChI Key: BKIACEBYXBDJTN-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexyl group, an ethylpiperidinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amidation reaction, typically using propanoyl chloride and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, continuous flow systems for alkylation, and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide
  • 3-cyclohexyl-N-(1-propylpiperidin-4-yl)propanamide
  • 3-cyclohexyl-N-(1-butylpiperidin-4-yl)propanamide

Uniqueness

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide is unique due to its specific ethyl substitution on the piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-cyclohexyl-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-2-18-12-10-15(11-13-18)17-16(19)9-8-14-6-4-3-5-7-14/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIACEBYXBDJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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